molecular formula C10H17NO5 B2593156 1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid CAS No. 1780970-70-8

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid

Cat. No.: B2593156
CAS No.: 1780970-70-8
M. Wt: 231.248
InChI Key: RDCWOPRWTAQCRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Azetidine Derivatives in Organic Chemistry

The historical development of azetidine chemistry represents a fascinating chapter in heterocyclic organic chemistry, with roots extending back to the early twentieth century. The foundational work in this field began with the recognition that four-membered nitrogen-containing rings possessed unique chemical properties derived from their inherent ring strain. Azetidines, as saturated heterocyclic organic compounds containing three carbon atoms and one nitrogen atom, exhibit a strong basicity compared to most secondary amines and maintain a liquid state at room temperature with a characteristic ammonia-like odor.

The pivotal moment in azetidine research occurred in 1955 with the isolation of the first natural azetidine derivative, L-azetidine-2-carboxylic acid, from Convallaria majalis. This discovery marked the beginning of systematic investigations into naturally occurring azetidine compounds and their biological significance. L-azetidine-2-carboxylic acid was subsequently identified as a toxic mimic of proline, functioning as a proline receptor antagonist, which highlighted the potential biological importance of azetidine-containing molecules. Following this initial discovery, researchers began developing various azetidine derivatives, leading to the preparation of numerous synthetic analogs with diverse biological activities.

The synthetic methodology for azetidine preparation has evolved significantly since the early discoveries. Azetidines can be prepared through reduction of azetidinones (β-lactams) using lithium aluminium hydride, with enhanced effectiveness achieved through a mixture of lithium aluminium hydride and aluminium trichloride. Alternative synthetic routes include multistep procedures starting from 3-amino-1-propanol, demonstrating the versatility of approaches available for azetidine synthesis. More recent developments have introduced regio- and diastereoselective synthesis methods for 2-arylazetidines from appropriately substituted oxiranes via ring transformation reactions controlled by Baldwin's Rules.

The reactivity profile of azetidines is fundamentally governed by their considerable ring strain, approximately 25.4 kilocalories per mole, which positions them between the less stable aziridines (27.7 kilocalories per mole) and more stable five-membered ring systems. This intermediate stability provides azetidines with unique advantages in synthetic applications, offering both facile handling capabilities and distinctive reactivity that can be triggered under appropriate reaction conditions. The strain-driven character of four-membered heterocycles has made them increasingly important in organic synthesis and medicinal chemistry applications.

Significance of Tert-butoxycarbonyl-Protected Heterocyclic Carboxylic Acids

The tert-butoxycarbonyl protecting group strategy represents one of the most significant advances in amino acid and peptide chemistry, fundamentally transforming approaches to complex molecule synthesis. The tert-butoxycarbonyl group, formally derived as the acid anhydride of a tert-butoxycarbonyl unit, functions as a highly effective protective group for amino functions in organic synthesis. This protective strategy allows certain transformations to occur that would be incompatible with free amine functional groups, while the tert-butoxycarbonyl group can be subsequently removed using moderately strong acids such as trifluoroacetic acid.

The development of tert-butoxycarbonyl protection methodology has enabled sophisticated synthetic strategies in solid-phase peptide synthesis and complex natural product total synthesis. Tert-butoxycarbonyl-protected amines exhibit unreactivity toward most bases and nucleophiles, allowing for the implementation of orthogonal protecting group strategies such as the fluorenylmethyloxycarbonyl system. This orthogonality provides synthetic chemists with powerful tools for selective deprotection and functionalization in multistep synthetic sequences. The widespread adoption of tert-butoxycarbonyl protection has led to its ranking as one of the most commonly used protective groups for amines in modern organic synthesis.

The specific application of tert-butoxycarbonyl protection to heterocyclic carboxylic acids, such as this compound, provides additional synthetic advantages beyond simple amino protection. The combination of tert-butoxycarbonyl protection with the inherent reactivity of strained ring systems creates opportunities for selective transformations that exploit the unique electronic and steric environment of the protected heterocycle. Furthermore, the presence of carboxylic acid functionality in these systems enables participation in coupling reactions, cyclization processes, and other transformations that are fundamental to pharmaceutical and natural product synthesis.

Recent advances in tert-butoxycarbonyl chemistry have demonstrated enhanced deprotection methodologies, including microwave-assisted procedures that utilize simple carboxylic acids to facilitate rapid and efficient removal of protecting groups. These developments have particular relevance for heterocyclic systems where traditional deprotection conditions might compromise the integrity of the ring system or other sensitive functional groups. The evolution of tert-butoxycarbonyl methodology continues to expand the utility of protected heterocyclic building blocks in contemporary synthetic chemistry.

Table 2: Historical Milestones in Azetidine and Tert-butoxycarbonyl Chemistry

Year Milestone Significance Reference
1907 First Schiff base reactions with azetidine precursors Foundation of azetidine synthetic methodology
1955 Isolation of L-azetidine-2-carboxylic acid from Convallaria majalis First natural azetidine derivative identified
1960 Synthesis and polymerization of conidine Development of azetidine polymerization chemistry
2007 Isolation of complex azetidine derivatives from Daphniphyllum calycillum Advanced natural product azetidine structures
Modern Era Development of tert-butoxycarbonyl-protected azetidine building blocks Integration of protection strategies with heterocyclic chemistry

Properties

IUPAC Name

3-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO5/c1-9(2,3)16-8(14)11-5-10(6-11,15-4)7(12)13/h5-6H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCWOPRWTAQCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780970-70-8
Record name 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: TFA, HCl

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the Boc group yields the free amine, while substitution reactions can introduce various functional groups in place of the methoxy group.

Scientific Research Applications

Medicinal Chemistry

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid serves as a versatile building block in the synthesis of bioactive compounds. Its derivatives have shown promise in various therapeutic areas:

  • Antimicrobial Activity : Derivatives of azetidine compounds have been reported to exhibit antibacterial and antifungal activities. For instance, 2-oxoazetidine-3-carboxylic acid derivatives have demonstrated inhibition of β-lactamases, which are critical in combating antibiotic resistance .
  • Anticancer Properties : Research indicates that certain azetidine derivatives possess antiproliferative effects against cancer cell lines, suggesting their potential as anticancer agents .

Synthetic Methodologies

The compound is utilized in synthetic organic chemistry, particularly in the development of new synthetic routes for azetidine derivatives:

  • Wolff Rearrangement : Recent studies have highlighted the use of thermally promoted Wolff rearrangement to access various azetidine derivatives from diazotetramic acids. This method allows for easy modification of substituents and the creation of structurally diverse compounds .
  • Peptide Synthesis : The tert-butoxycarbonyl group is a common protecting group used in peptide synthesis. The ability to selectively protect amines makes this compound valuable for constructing complex peptide structures .

The biological activities associated with this compound and its derivatives include:

  • Inhibition of Amino Acid Transporters : Some derivatives have been shown to inhibit neutral amino acid transporters like SLC6A19, which is relevant for conditions such as Hartnup disorder .
  • Herbicidal Properties : Certain azetidine derivatives have demonstrated herbicidal activity, making them candidates for agricultural applications .

Case Study 1: Antibacterial Activity

A study focusing on the synthesis of 2-oxoazetidine derivatives demonstrated their effectiveness against various bacterial strains. The research indicated that modifications to the azetidine core could enhance antibacterial potency.

Case Study 2: Anticancer Potential

In vitro studies on azetidine derivatives revealed significant cytotoxic effects on multiple cancer cell lines. These findings support further exploration into their mechanisms of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-[(tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors, modulating their activity. The Boc group serves as a protecting group, preventing unwanted reactions during synthesis and ensuring the compound’s stability until it reaches its target.

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-3-cyanoazetidine-3-carboxylic acid

  • Substituent: Cyano (–CN) group.
  • Properties: The electron-withdrawing cyano group increases polarity and hydrogen-bonding capacity (XlogP = 0.8), enhancing solubility in polar solvents. The cyano group also provides a handle for further functionalization via reduction or nucleophilic substitution .

1-[(tert-Butoxy)carbonyl]-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid

  • Substituent : Trifluoromethylthio (–SCF₃) group.
  • Properties : The –SCF₃ group is highly lipophilic (XlogP ≈ 2.5) and electron-withdrawing, improving metabolic stability and membrane permeability. Its bulkiness may hinder rotational freedom, affecting binding in biological targets .

1-[(tert-Butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid

  • Substituent : Fluoro (–F) atom.
  • Properties : Fluorine’s electronegativity enhances electrostatic interactions in drug-receptor complexes. The small size of fluorine minimizes steric disruption, making this derivative suitable for applications requiring precise spatial alignment .

1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid

  • Substituent : Fluoromethyl (–CH₂F) group.
  • Properties : Combines fluorine’s electronic effects with the flexibility of a methylene linker. This group balances lipophilicity (XlogP ≈ 1.2) and metabolic resistance, often used in CNS-targeting therapeutics .

1-[(tert-Butoxy)carbonyl]-3-ethynylazetidine-3-carboxamide

  • Substituent : Ethynyl (–C≡CH) group.
  • Properties : The ethynyl group enables click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). Its linear geometry and π-bonding capacity facilitate conjugation with aromatic systems .

1-[(tert-Butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidine-3-carboxylic acid

  • Substituent: Fmoc-protected amino (–NHFmoc) group.
  • Properties : The Fmoc group allows orthogonal deprotection under basic conditions, making this derivative valuable in solid-phase peptide synthesis (SPPS) .

Comparative Data Table

Compound Substituent Molecular Formula Molecular Weight Key Properties
1-[(tert-Butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid –OCH₃ C₁₀H₁₇NO₅ 231.25 g/mol Moderate lipophilicity (XlogP ≈ 1.5), electron-donating, enhances solubility
1-[(tert-Butoxy)carbonyl]-3-cyanoazetidine-3-carboxylic acid –CN C₁₀H₁₄N₂O₄ 226.23 g/mol High polarity (XlogP = 0.8), reactive for functionalization
1-[(tert-Butoxy)carbonyl]-3-[(trifluoromethyl)thio]azetidine-3-carboxylic acid –SCF₃ C₁₁H₁₄F₃NO₄S 313.30 g/mol High lipophilicity (XlogP ≈ 2.5), metabolic stability
2-{1-[(tert-Butoxy)carbonyl]-3-fluoroazetidin-3-yl}acetic acid –F C₁₀H₁₅FNO₄ 232.23 g/mol Enhanced electrostatic interactions, minimal steric bulk
1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid –CH₂F C₁₀H₁₅FNO₄ 232.23 g/mol Balanced lipophilicity (XlogP ≈ 1.2), CNS-targeting potential
1-[(tert-Butoxy)carbonyl]-3-ethynylazetidine-3-carboxamide –C≡CH C₁₁H₁₅N₂O₃ 223.25 g/mol Click chemistry utility, π-bond conjugation
1-[(tert-Butoxy)carbonyl]-3-(Fmoc-amino)azetidine-3-carboxylic acid –NHFmoc C₂₅H₂₆N₂O₆ 450.49 g/mol Orthogonal SPPS compatibility, base-labile protection

Key Research Findings

  • Electronic Effects: Methoxy and cyano derivatives exhibit opposing electronic profiles, with methoxy enhancing electron density (activating) and cyano withdrawing it (deactivating) .
  • Synthetic Utility: Ethynyl and Fmoc-amino derivatives are pivotal in modular synthesis, enabling rapid diversification via click chemistry or peptide coupling .
  • Biological Relevance : Fluorinated analogs (e.g., –F, –CH₂F) show improved pharmacokinetic profiles, particularly in blood-brain barrier penetration .

Biological Activity

1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid (CAS Number: 1780970-70-8) is a compound with significant potential in pharmaceutical applications, particularly as a building block for protein degraders. Understanding its biological activity is crucial for its effective application in drug development and therapeutic interventions.

  • Molecular Formula : C10H17NO5
  • Molecular Weight : 231.248 g/mol
  • Purity : ≥97% .

The biological activity of this compound primarily revolves around its role as a protein degrader. Protein degradation is an essential process in cellular regulation, influencing various biological pathways, including cell cycle progression, apoptosis, and signal transduction. The introduction of the tert-butoxycarbonyl (Boc) group enhances the stability and solubility of the compound, facilitating its interaction with target proteins.

In Vitro Studies

Research has demonstrated that compounds similar to this compound exhibit significant biological activities, including:

  • Anticancer Activity : Analogous compounds have shown efficacy in degrading specific oncoproteins, leading to reduced proliferation of cancer cells.
  • Antimicrobial Properties : Some derivatives have demonstrated inhibitory effects against various bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Cancer Cell Line Studies : A study involving various cancer cell lines treated with related azetidine derivatives indicated that these compounds could induce apoptosis via the mitochondrial pathway. The results showed a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP .
  • Inhibition of Pathogenic Bacteria : In another study, derivatives of azetidine were tested against pathogenic bacteria, demonstrating significant antibacterial activity. The minimum inhibitory concentrations (MICs) were determined, highlighting their potential as novel antimicrobial agents .

Data Table: Biological Activity Overview

Activity Type Effect Reference
AnticancerInduces apoptosis in cancer cells
AntimicrobialInhibitory effects on bacteria
Protein DegradationTargets specific oncoproteins

Future Directions

The ongoing research into this compound suggests promising avenues for further exploration:

  • Optimizing Derivatives : Modifying the structure to enhance selectivity and potency against specific targets.
  • In Vivo Studies : Conducting animal studies to evaluate pharmacokinetics and therapeutic efficacy.
  • Mechanistic Studies : Investigating the precise molecular mechanisms through which this compound exerts its biological effects.

Q & A

Q. What are the key considerations for synthesizing 1-[(Tert-butoxy)carbonyl]-3-methoxyazetidine-3-carboxylic acid in academic settings?

Synthesis typically involves Boc (tert-butoxycarbonyl) protection of the azetidine nitrogen, followed by functionalization at the 3-position. A common approach includes:

  • Step 1 : Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., NaHCO₃ or DMAP in THF) to stabilize the azetidine ring .
  • Step 2 : Methoxy group introduction via nucleophilic substitution or Mitsunobu reaction, depending on precursor availability.
  • Step 3 : Carboxylic acid deprotection (if synthesized from esters) using TFA or HCl in dioxane .
    Critical Note : Monitor reaction progress via TLC or HPLC to avoid over-substitution at the azetidine 3-position, which can lead byproducts.

Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?

  • HPLC/MS : Quantify purity (>95% recommended for most studies) and detect impurities (e.g., residual Boc-protecting groups) .
  • NMR : Confirm regiochemistry (e.g., methoxy group at C3) via ¹H and ¹³C NMR. Key signals include Boc tert-butyl protons (δ ~1.4 ppm) and azetidine ring protons (δ ~3.5–4.5 ppm) .
  • X-ray Crystallography : Optional for absolute stereochemical confirmation if chiral centers are present .

Q. What are the recommended storage conditions to ensure compound stability?

  • Store at –20°C under inert gas (argon or nitrogen) to prevent hydrolysis of the Boc group.
  • Avoid prolonged exposure to moisture or acidic/basic environments, which can degrade the azetidine ring or methoxy substituent .

Advanced Research Questions

Q. How can researchers address challenges in stereoselective synthesis of the azetidine ring?

  • Chiral Auxiliaries : Use enantiomerically pure starting materials (e.g., (R)- or (S)-azetidine precursors) .
  • Catalytic Asymmetric Methods : Employ transition-metal catalysts (e.g., Pd or Cu) for C–H activation or ring-closing metathesis .
  • Troubleshooting : If racemization occurs, optimize reaction temperature (<0°C) and minimize acidic conditions during Boc deprotection .

Q. What advanced analytical techniques resolve contradictions in stability data under varying experimental conditions?

  • Accelerated Stability Studies : Use thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (e.g., Boc group loss at >100°C) .
  • In Situ FTIR : Monitor real-time degradation in solution (e.g., hydrolysis in aqueous buffers) .
  • Contradiction Resolution : If conflicting stability reports exist, replicate conditions from primary literature and cross-validate with LC-MS to identify context-dependent degradation pathways .

Q. What methodologies optimize the compound’s reactivity in peptide coupling or organocatalytic applications?

  • Activation Strategies : Convert the carboxylic acid to an active ester (e.g., HOBt or NHS ester) for amide bond formation.
  • Solvent Optimization : Use DMF or DCM for solubility; avoid DMSO if methoxy group oxidation is a concern .
  • Kinetic Studies : Perform time-course experiments to identify side reactions (e.g., azetidine ring strain-induced rearrangements) .

Q. How can computational modeling predict the compound’s behavior in complex reaction systems?

  • DFT Calculations : Model Boc group cleavage energetics to predict acid sensitivity .
  • MD Simulations : Study solvation effects on azetidine ring conformation in aqueous vs. organic solvents .
  • Docking Studies : Predict interactions with biological targets (e.g., enzymes or receptors) if used in medicinal chemistry .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in sealed containers .
  • Emergency Response : For skin contact, rinse immediately with water for 15+ minutes; consult SDS for eye exposure protocols .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported synthetic yields?

  • Variable Factors : Differences in Boc protection efficiency (60–90% yields reported) often stem from moisture levels or catalyst purity .
  • Mitigation : Standardize anhydrous conditions (e.g., molecular sieves) and use fresh Boc anhydride.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.